2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated, difluoromethylated pyrazole with tetrahydro-2-furanylmethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution of the chlorine atom can result in various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with various biological macromolecules. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(difluoromethyl)-3-fluoropyridine
- 2-Chloro-3-(difluoromethyl)pyridine
Uniqueness
The uniqueness of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-(tetrahydro-2-furanylmethyl)propanamide lies in its specific substitution pattern on the pyrazole ring and the presence of the tetrahydro-2-furanylmethyl group. These structural features can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H18ClF2N3O2 |
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Molecular Weight |
321.75 g/mol |
IUPAC Name |
2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C13H18ClF2N3O2/c1-7-10(14)11(12(15)16)18-19(7)8(2)13(20)17-6-9-4-3-5-21-9/h8-9,12H,3-6H2,1-2H3,(H,17,20) |
InChI Key |
WXSRDSDBIHHFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NCC2CCCO2)C(F)F)Cl |
Origin of Product |
United States |
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